Cas no 101250-48-0 ((5S)-5-benzylmorpholin-3-one)

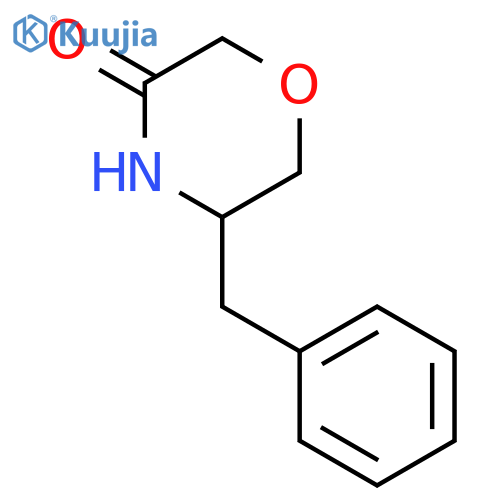

(5S)-5-benzylmorpholin-3-one structure

商品名:(5S)-5-benzylmorpholin-3-one

CAS番号:101250-48-0

MF:C11H13NO2

メガワット:191.226423025131

MDL:MFCD27940847

CID:1128521

PubChem ID:10607734

(5S)-5-benzylmorpholin-3-one 化学的及び物理的性質

名前と識別子

-

- 3-Morpholinone, 5-(phenylmethyl)-, (5S)-

- (S)-5-benzylmorpholin-3-one

- (5S)-5-benzylmorpholin-3-one

- MFCD27940847

- EN300-8781492

- CS-B0757

- DB-247139

- F86967

- SCHEMBL1177522

- 101250-48-0

-

- MDL: MFCD27940847

- インチ: InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1

- InChIKey: PXPFDUZBGQDAEP-JTQLQIEISA-N

- ほほえんだ: O=C1N[C@H](COC1)CC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 191.09469

- どういたいしつりょう: 191.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33

(5S)-5-benzylmorpholin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM484013-100mg |

(S)-5-Benzylmorpholin-3-one |

101250-48-0 | 97% | 100mg |

$126 | 2023-02-03 | |

| Enamine | EN300-8781492-2.5g |

(5S)-5-benzylmorpholin-3-one |

101250-48-0 | 95.0% | 2.5g |

$1063.0 | 2025-03-21 | |

| Enamine | EN300-8781492-0.5g |

(5S)-5-benzylmorpholin-3-one |

101250-48-0 | 95.0% | 0.5g |

$422.0 | 2025-03-21 | |

| Enamine | EN300-8781492-1.0g |

(5S)-5-benzylmorpholin-3-one |

101250-48-0 | 95.0% | 1.0g |

$541.0 | 2025-03-21 | |

| Ambeed | A774383-1g |

(S)-5-Benzylmorpholin-3-one |

101250-48-0 | 97% | 1g |

$495.0 | 2025-02-20 | |

| Enamine | EN300-8781492-10g |

(5S)-5-benzylmorpholin-3-one |

101250-48-0 | 95% | 10g |

$3929.0 | 2023-09-01 | |

| Aaron | AR0004QN-100mg |

3-Morpholinone, 5-(phenylmethyl)-, (5S)- |

101250-48-0 | 96% | 100mg |

$163.00 | 2025-02-13 | |

| A2B Chem LLC | AA05043-1g |

(S)-5-Benzylmorpholin-3-one |

101250-48-0 | 97% | 1g |

$396.00 | 2024-04-20 | |

| Chemenu | CM484013-1g |

(S)-5-Benzylmorpholin-3-one |

101250-48-0 | 97% | 1g |

$420 | 2023-02-03 | |

| Ambeed | A774383-250mg |

(S)-5-Benzylmorpholin-3-one |

101250-48-0 | 97% | 250mg |

$245.0 | 2025-02-20 |

(5S)-5-benzylmorpholin-3-one 関連文献

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

101250-48-0 ((5S)-5-benzylmorpholin-3-one) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:101250-48-0)(5S)-5-benzylmorpholin-3-one

清らかである:99%/99%/99%

はかる:1g/250mg/100mg

価格 ($):446.0/220.0/156.0